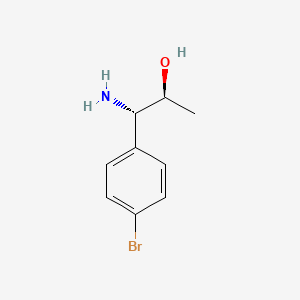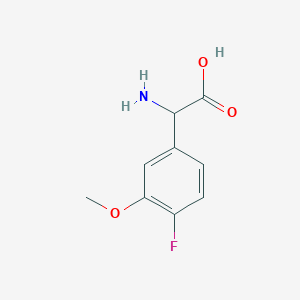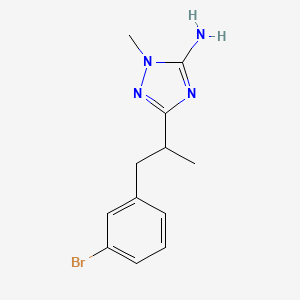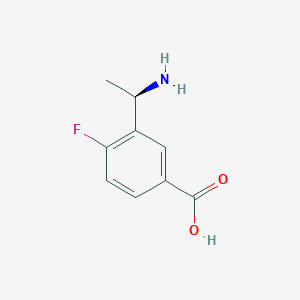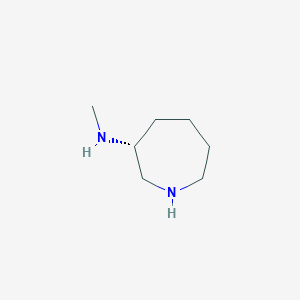
(R)-N-Methylazepan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Methylazepan-3-amine is a chiral amine compound with a seven-membered ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Methylazepan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reductive amination of azepane derivatives using methylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: On an industrial scale, the production of ®-N-Methylazepan-3-amine may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and enzymatic resolution are also employed to obtain the desired enantiomer with high enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions: ®-N-Methylazepan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxo derivatives of ®-N-Methylazepan-3-amine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the halogenated compound used.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-N-Methylazepan-3-amine is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, ®-N-Methylazepan-3-amine is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with activity against neurological disorders.
Industry: In the industrial sector, ®-N-Methylazepan-3-amine is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Wirkmechanismus
The mechanism of action of ®-N-Methylazepan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Vergleich Mit ähnlichen Verbindungen
(S)-N-Methylazepan-3-amine: The enantiomer of ®-N-Methylazepan-3-amine, with similar chemical properties but different biological activity.
Azepane: The parent compound without the methyl group, used in similar applications but with different reactivity.
N-Methylpiperidine: A six-membered ring analog with different steric and electronic properties.
Uniqueness: ®-N-Methylazepan-3-amine’s seven-membered ring structure and chiral center make it unique compared to its six-membered analogs. Its ability to interact with specific molecular targets with high selectivity and affinity sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H16N2 |
|---|---|
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
(3R)-N-methylazepan-3-amine |
InChI |
InChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
OROOBNKHDZYDFL-SSDOTTSWSA-N |
Isomerische SMILES |
CN[C@@H]1CCCCNC1 |
Kanonische SMILES |
CNC1CCCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine](/img/structure/B13040765.png)
